4-Heptenal, (4Z)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

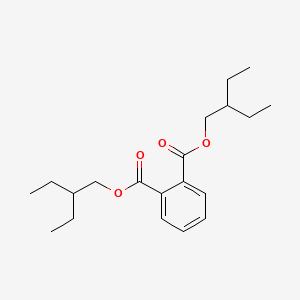

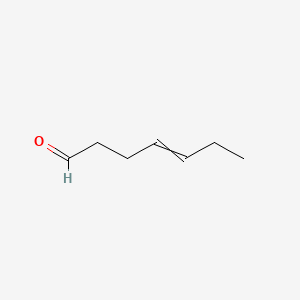

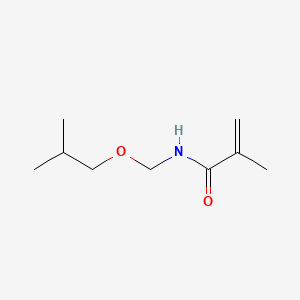

4-Heptenal, (4Z)- is an organic compound with the chemical formula C₇H₁₂O . It belongs to the class of aldehydes and is characterized by a hepten-1-al structure. The (4Z) notation indicates that the double bond is in the cis configuration, resulting in a linear arrangement of the carbon atoms.

Synthesis Analysis

The synthesis of 4-Heptenal, (4Z)- can be achieved through various methods, including oxidation of heptene or hydroformylation of 1-heptene . These processes yield the aldehyde functional group at the desired position.

Molecular Structure Analysis

The molecular structure of 4-Heptenal, (4Z)- consists of a seven-carbon chain with an aldehyde group (–CHO) at one end. The cis configuration of the double bond ensures linearity in the molecule.

Chemical Reactions Analysis

- Oxidation : 4-Heptenal can undergo oxidation reactions, leading to the formation of carboxylic acids (e.g., heptanoic acid).

- Reduction : Reduction of the aldehyde group results in the corresponding alcohol (heptanol).

- Reaction with Amines : It can react with primary amines to form imines.

- Reaction with Grignard Reagents : Grignard reagents can add to the carbonyl group, yielding secondary alcohols.

Physical And Chemical Properties Analysis

- Physical State : 4-Heptenal appears as a colorless liquid .

- Odor : It emits a pungent, fruity odor reminiscent of green apples.

- Boiling Point : The boiling point is approximately 170°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

Applications De Recherche Scientifique

Flavor and Aroma in Foods : 4-Heptenal has been identified as a compound contributing to the flavor and aroma in beef and mutton tallow. It is characterized by a "green" odor and, at high dilution, described as tallowy, creamy, and butterscotch-like (Hoffmann & Meijboom, 1968).

Chemical Reactions with Biological Compounds : The reactivity of 4-Heptenal derivatives with histidine residues has been studied, demonstrating the formation of Michael adducts. This research is significant for understanding the chemical interactions of 4-Heptenal in biological systems (Zamora et al., 1999).

Catalysis in Organic Chemistry : 4-Heptenal is a product in the hydroformylation of 1,5-hexadiene, catalyzed by Rhodium complexes. This finding is pertinent in organic synthesis and industrial chemistry, demonstrating 4-Heptenal's role as a product in catalytic processes (Trzeciak & Ziółkowski, 1994).

Neuroprotection and Biochemistry : The scavenging properties of Phenelzine against lipid peroxidation-derived aldehydes like 4-Heptenal are linked to neuroprotection in traumatic brain injury. This demonstrates the potential therapeutic applications of compounds that interact with 4-Heptenal (Singh et al., 2013).

Lipid Peroxidation in Human Diseases : Studies on 4-Hydroxynonenal, a related aldehyde, have shown its involvement in various pathophysiological conditions due to its reactivity and role in oxidative stress. This research provides insight into the potential impact of similar compounds like 4-Heptenal in human health (Poli et al., 2008).

Metabolism in Hepatocytes : The metabolic fate of 4-Hydroxynonenal in hepatocytes, a cell type with a rapid degradation pathway for such compounds, has been investigated. This research offers an understanding of how cells metabolize aldehydes like 4-Heptenal (Siems et al., 1997).

Safety And Hazards

- Flammability : 4-Heptenal is flammable ; handle with care.

- Irritant : It may cause skin and eye irritation.

- Toxicity : Limited information is available on its toxicity; precautionary measures are advisable.

Orientations Futures

- Biological Studies : Investigate its potential biological activities, including antioxidant properties or interactions with cellular components.

- Applications : Explore applications in flavor and fragrance industries.

- Green Synthesis : Develop environmentally friendly synthetic routes.

Propriétés

Numéro CAS |

62238-34-0 |

|---|---|

Nom du produit |

4-Heptenal, (4Z)- |

Formule moléculaire |

C7H12O |

Poids moléculaire |

112.17 g/mol |

Nom IUPAC |

hept-4-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3 |

Clé InChI |

VVGOCOMZRGWHPI-UHFFFAOYSA-N |

SMILES |

CCC=CCCC=O |

SMILES canonique |

CCC=CCCC=O |

Densité |

0.843-0.855 |

Autres numéros CAS |

6728-31-0 |

Description physique |

slightly yellow liquid with a fatty, green odou |

Pictogrammes |

Flammable; Irritant |

Solubilité |

soluble in alcohol and most fixed oils; insoluble in wate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)

![2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]](/img/structure/B1596453.png)

![Naphtho[2,3-d]thiazole, 2-methyl-](/img/structure/B1596455.png)